molecular formula C14H17N3O4 B14165561 Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside CAS No. 6386-19-2

Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside

Cat. No.: B14165561
CAS No.: 6386-19-2
M. Wt: 291.30 g/mol
InChI Key: QPIUTUWBOILDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside is a synthetic organic compound that belongs to the class of azido sugars It is characterized by the presence of an azido group at the third carbon position and a benzylidene acetal protecting group at the fourth and sixth carbon positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of a hexopyranoside derivative using benzylidene acetal formationThe reaction conditions often involve the use of azidotrimethylsilane or sodium azide in the presence of a suitable solvent and catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, azidotrimethylsilane, amines, thiols.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of amine or thiol derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of oxidized benzylidene derivatives.

Scientific Research Applications

Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside involves its ability to participate in nucleophilic substitution and reduction reactionsAdditionally, the benzylidene acetal group can influence the stereochemistry of reactions and provide stability to the molecule during synthetic transformations .

Properties

IUPAC Name

8-azido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-18-12-7-10(16-17-15)13-11(20-12)8-19-14(21-13)9-5-3-2-4-6-9/h2-6,10-14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIUTUWBOILDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C2C(O1)COC(O2)C3=CC=CC=C3)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411199, DTXSID80978435
Record name AC1NQJIO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6386-19-2, 62774-39-4
Record name NSC287056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC287048
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AC1NQJIO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.